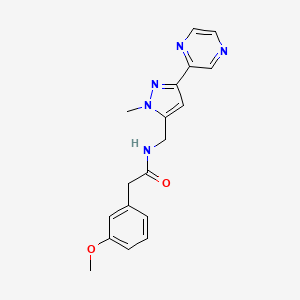
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide" is a complex organic molecule that appears to be related to various research areas, including flavoring substances, anticonvulsants, anticancer agents, and potential inhibitors of tubulin polymerization. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate or indanones . These processes may include coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide , or condensation reactions, as in the synthesis of various pyrazoles . The synthesis routes are designed to introduce specific functional groups that confer the desired properties to the final compound.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as X-ray diffraction (XRD) , and supported by computational methods like Density Functional Theory (DFT) calculations . These studies reveal the geometrical parameters, stability, and conformation of the molecules. For instance, the dihedral angle between the pyrazole and thiophene rings in a novel pyrazole derivative was found to be 78.51(13)°, indicating a twisted conformation . Similarly, different molecular conformations and hydrogen bonding patterns were observed in the crystal structures of various acetamides .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For example, the presence of amide groups can lead to hydrogen bonding interactions, as seen in the crystal structures of several related compounds . The HOMO and LUMO analysis can provide insights into the charge transfer within the molecules, which is crucial for understanding their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of spectroscopic techniques, including FT-IR, NMR, and UV-Visible spectroscopy . These studies help determine properties like thermal stability, as reported for a pyrazole derivative that was stable up to 190°C . Theoretical calculations, such as first hyperpolarizability, suggest potential applications in non-linear optics . Additionally, the solubility and photostability of these compounds can be influenced by their molecular structure, as indicated by the non-use in beverages due to potential phototransformation .
科学的研究の応用
1. Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the synthesis of Co(II) and Cu(II) coordination complexes. They found these complexes exhibit significant antioxidant activity. This research demonstrates the potential of such compounds in developing antioxidants.
2. Herbicide Application
- Chloroacetamide derivatives, such as the one studied by Weisshaar and Böger (1989), have applications in agriculture as herbicides. They are used to control annual grasses and broad-leaved weeds in various crops.
3. Anticancer Agents
- Al-Sanea et al. (2020) Al-Sanea et al. (2020) synthesized compounds related to pyrimidine and pyrazol acetamides showing potential as anticancer agents, with certain compounds exhibiting cancer cell growth inhibition.
4. Antimicrobial Applications
- Saravanan et al. (2010) Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties and found them to exhibit significant antibacterial and antifungal activities.
5. Crystal Structure Analysis
- The study of the crystal structure of related compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide by Nayak et al. (2014) contributes to the understanding of the chemical properties and potential applications of similar acetamide derivatives.
6. Analgesic and Anti-Inflammatory Actions
- Aktürk et al. (2002) Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing potential for anticonvulsant activity. Such studies indicate the possibility of using similar compounds in pain management and inflammation control.
7. Antipsychotic Potential
- The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) show potential antipsychotic effects, suggesting the use of similar compounds in psychiatric medication.
8. Flavouring Agent in Food
- A flavouring substance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, evaluated by Younes et al. (2018) for human health implications, is used in specific food categories, demonstrating the versatility of acetamide derivatives in food technology.
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)17-12-19-6-7-20-17)11-21-18(24)9-13-4-3-5-15(8-13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAHSVAGLGKIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
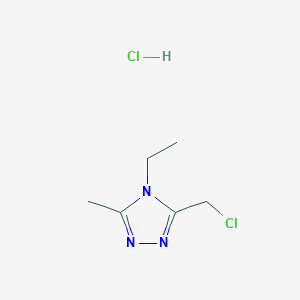
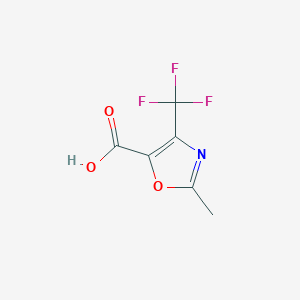
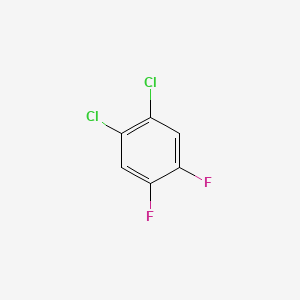
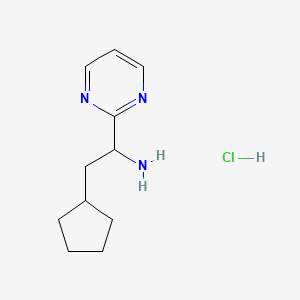


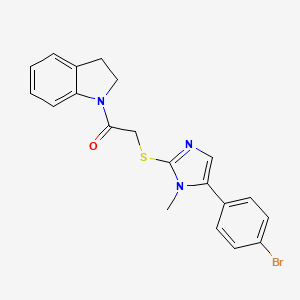
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)
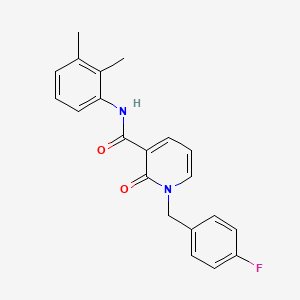
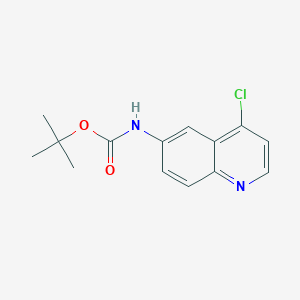
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)